molecular formula C20H24N2O B6960700 N-cyclopropyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide

N-cyclopropyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide

Cat. No.: B6960700
M. Wt: 308.4 g/mol
InChI Key: PSFFFKHOHUWXQX-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide: is an organic compound that features a cyclopropyl group, a phenyl group, and a pyridinylmethyl group attached to a pentanamide backbone

Properties

IUPAC Name

N-cyclopropyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-17(18-6-4-3-5-7-18)14-20(23)22(19-8-9-19)15-16-10-12-21-13-11-16/h3-7,10-13,17,19H,2,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFFFKHOHUWXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)N(CC1=CC=NC=C1)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate cyclopropyl, phenyl, and pyridinylmethyl precursors. The key steps often include:

    Formation of the amide bond: This can be achieved through the reaction of a carboxylic acid derivative with an amine under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Functional group modifications:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, scalable coupling reactions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.

    Reduction: Conversion of the amide to an amine or alcohol.

    Substitution: Introduction of various functional groups at the pyridinylmethyl position.

Scientific Research Applications

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amide-containing molecules. It may serve as a model compound for understanding enzyme-substrate interactions.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The unique structural features of the compound may impart specific biological activities, making it a candidate for drug discovery and development.

Industry: In industrial applications, N-cyclopropyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism by which N-cyclopropyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its binding affinity and reactivity. The phenyl and pyridinylmethyl groups can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • N-cyclopropyl-4-phenyl-N-(pyridin-4-ylmethyl)pentanamide
  • N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)pentanamide
  • N-cyclopropyl-3-phenyl-N-(pyridin-2-ylmethyl)pentanamide

Uniqueness: N-cyclopropyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide is unique due to the specific positioning of the pyridinylmethyl group at the 4-position of the pyridine ring. This structural feature can significantly influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.

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